

# MDI-222 Technical Support Center: Seizure Threshold Assessment in Animal Models

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## Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of MDI-222 on seizure thresholds in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MDI-222?

MDI-222 is a positive allosteric modulator (PAM) of the  $\alpha$ -amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor.[1][2][3][4] As a Class II AMPAR PAM, it enhances the function of AMPA receptors in the presence of the agonist, glutamate.[1] This modulation enhances cognitive function. MDI-222 has demonstrated potentiation of both human (hGluA1-4) and rat (rGluA2) homomeric AMPA receptors, as well as heterooligomeric AMPARs in rat neurons.

Q2: Does MDI-222 have pro-convulsant or convulsant side effects?

A key challenge with AMPA receptor PAMs is balancing cognitive enhancement with the risk of pro-convulsant or convulsant side effects. However, preclinical studies have shown that MDI-222 has a significantly improved safety profile with a much-reduced convulsant liability compared to other molecules with a similar mechanism.

Q3: How does MDI-222 affect the seizure threshold in animal models?

In the maximal electroshock seizure threshold (MEST) test in rats, MDI-222 did not significantly lower the seizure threshold at oral doses up to 30 mg/kg. This indicates that MDI-222 is not pro-convulsant within this dose range.

## Troubleshooting Guide

Issue: Observing unexpected pro-convulsant activity in our MDI-222 study.

- **Verify Compound Integrity and Formulation:** Ensure the MDI-222 compound is of high purity and has been stored correctly. The standard vehicle for oral administration is 1% methylcellulose. Improper formulation could affect drug exposure and results.
- **Confirm Dose and Administration Route:** MDI-222 was administered orally (p.o.) in the key safety study. Intravenous (i.v.) administration has been used for other endpoints but at different doses. Ensure the correct route and dose are being used as per your experimental design.
- **Review Animal Strain and Health Status:** The reported studies used rats. Different species or strains of animals may have varying sensitivities to AMPA receptor modulation. Ensure animals are healthy and free from any conditions that might lower their baseline seizure threshold.
- **Check Experimental Parameters of the MEST Test:** The MEST test is sensitive to variations in electrical stimulation parameters. The established protocol for MDI-222 testing involved corneal application of a current of approximately 60-70 mA with a 0.1 ms duration. Any deviation could lead to altered seizure thresholds.

## Data Presentation

Table 1: Effect of MDI-222 on Seizure Threshold in the Maximal Electroshock Seizure Threshold (MEST) Test in Rats

| Treatment Group               | Dose (mg/kg, p.o.) | Current for 50% Convulsion (CC50) (mA) |
|-------------------------------|--------------------|--|
| Vehicle (1% methylcellulose)  | -                  | 60 ± 4                                 |
| MDI-222                       | 3                  | 53 ± 2                                 |
| MDI-222                       | 10                 | 51 ± 4                                 |
| MDI-222                       | 30                 | 52 ± 2                                 |
| Saline                        | -                  | 49 ± 8                                 |
| Picrotoxin (Positive Control) | 2 (i.p.)           | 26 ± 1                                 |

Data presented as mean ± standard error of the mean (n=12/group).

## Experimental Protocols

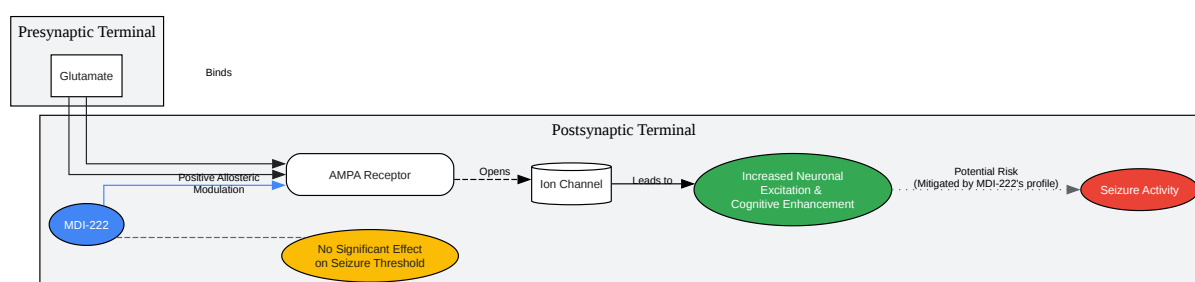
### Maximal Electroshock Seizure Threshold (MEST) Test

This protocol details the methodology used to assess the pro-convulsant potential of MDI-222 in rats.

- Animals: Male rats (n=12 per group) are used for the study. A satellite group (n=2-3 per dose) can be included for pharmacokinetic analysis.
- Drug Administration:
  - MDI-222 is formulated in a 1% methylcellulose vehicle.
  - The compound is administered orally (p.o.) via gavage at doses of 3, 10, and 30 mg/kg.
  - A vehicle control group receives 1% methylcellulose.
  - A positive control group receives picrotoxin (2 mg/kg, i.p.).

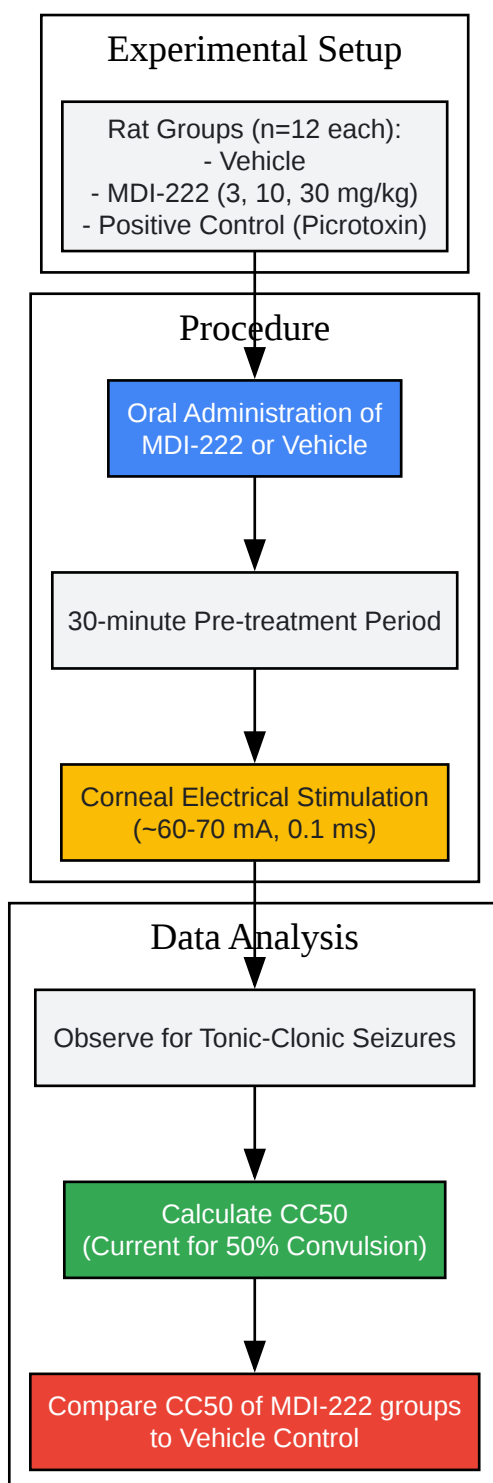
- There is a 30-minute pre-treatment time before the seizure induction.
- Seizure Induction:
  - Corneal electrodes are used to apply an electrical current.
  - The current intensity is approximately 60-70 mA with a duration of 0.1 ms.
  - This stimulation is sufficient to induce tonic and full tonic-clonic seizures in control animals.
- Endpoint Measurement:
  - The primary endpoint is the current (in mA) required to induce a seizure in 50% of the animals in each group (CC50).
  - A significant reduction in the CC50 value compared to the vehicle control indicates a pro-convulsant effect.

## Visualizations



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Caption: Signaling pathway of MDI-222 as an AMPA Receptor PAM.



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Caption: Experimental workflow for the MEST test with MDI-222.

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## References

- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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